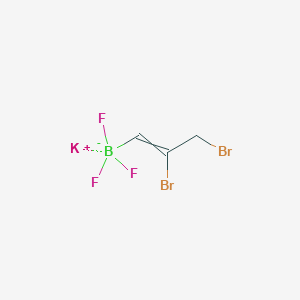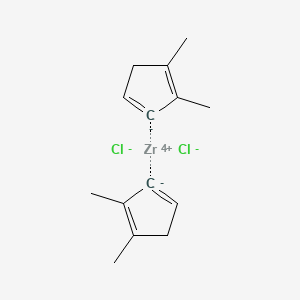![molecular formula C23H14O B13833459 Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
Benzo[g]chrysene-9-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]chrysene-9-carboxaldehyde is a polycyclic aromatic hydrocarbon with the molecular formula C23H14O and a molecular weight of 306.36 g/mol . This compound is known for its complex structure, which includes multiple fused aromatic rings. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Benzo[g]chrysene-9-carboxaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the polycyclic aromatic structure. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
Benzo[g]chrysene-9-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen to the molecule, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Benzo[g]chrysene-9-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: It is used in studies related to DNA intercalation and mutagenesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research.
Industry: While not widely used industrially, it serves as a reference material in analytical chemistry.
Mechanism of Action
The mechanism of action of Benzo[g]chrysene-9-carboxaldehyde involves its interaction with various molecular targets. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound may also interact with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use, particularly in biochemical and medical research .
Comparison with Similar Compounds
Benzo[g]chrysene-9-carboxaldehyde can be compared to other polycyclic aromatic hydrocarbons such as:
Benzo[a]pyrene: Known for its carcinogenic properties and its ability to activate the aryl hydrocarbon receptor (AhR) pathway.
Dibenzo[a,l]pyrene: Another potent carcinogen with a similar structure but different biological effects.
Chrysene: A simpler polycyclic aromatic hydrocarbon that serves as a building block for more complex compounds.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H14O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene-22-carbaldehyde |
InChI |
InChI=1S/C23H14O/c24-14-16-13-15-7-1-2-8-17(15)23-21-12-6-4-10-19(21)18-9-3-5-11-20(18)22(16)23/h1-14H |
InChI Key |
KJZYFJWBEKPCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5=CC=CC=C53)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


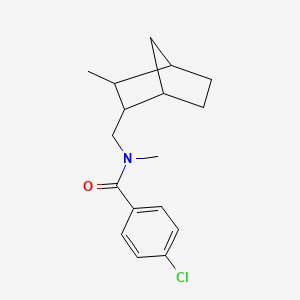
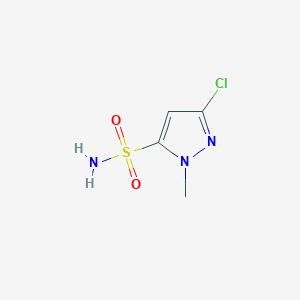

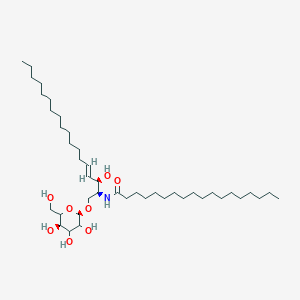

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
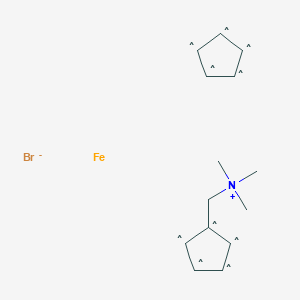
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)


![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)
